4,4,4-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}butanamide
Description
4,4,4-Trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}butanamide is a fluorinated amide derivative featuring a trifluorobutyl chain linked to a heteroaromatic scaffold containing furan and thiophene moieties. The compound’s unique structure confers distinct electronic and steric properties, making it relevant for pharmaceutical and materials science applications. The compound’s safety profile highlights significant hazards, including skin/eye irritation and respiratory toxicity, necessitating stringent handling protocols .
Properties
IUPAC Name |
4,4,4-trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2S/c14-13(15,16)4-3-12(18)17-7-10-6-9(8-20-10)11-2-1-5-19-11/h1-2,5-6,8H,3-4,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMFHJMNZXWWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}butanamide typically involves multi-step organic reactions. One common method includes the reaction of 4,4,4-trifluorobutanoyl chloride with a furan-thiophene derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}butanamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: The carbonyl group in the butanamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and thiols.
Scientific Research Applications
4,4,4-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and fluorinated derivatives.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Thiophen-2-yl)-N-(4-(trifluoromethyl)phenyl)butanamide (Compound 17)
- Structure : Contains a butanamide backbone with a thiophene ring and a 4-(trifluoromethyl)phenyl group.
- Synthesis : Prepared via HOBt/TBTU-mediated coupling of 4-(trifluoromethyl)aniline and 4-(thiophen-2-yl)butyric acid in DMF, yielding a white solid with 90% efficiency .
- Key Differences : Lacks the furan moiety and the trifluoromethyl group is positioned on the aryl ring rather than the aliphatic chain.
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide
- Structure : Features a sulfonamide group and a thiazole ring.
- Synthesis: Not explicitly described, but likely involves sulfonylation and amidation steps.
- Key Differences : Incorporates a sulfonamide linker and a thiazole heterocycle, differing in electronic properties compared to the trifluorobutyl-furan-thiophene system .
Physicochemical and Spectroscopic Properties
- Key Observations :
- The trifluorobutyl chain in the target compound enhances hydrophobicity compared to Compound 17’s aryl-trifluoromethyl group.
- The presence of both furan and thiophene may improve π-π stacking interactions in materials applications, whereas Compound 17’s simpler structure may favor metabolic stability in pharmaceuticals.
Biological Activity
4,4,4-Trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}butanamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a trifluoromethyl group and a combination of furan and thiophene rings, which are known to enhance biological activity through various mechanisms. The molecular formula is .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The presence of the thiophene and furan rings may contribute to this effect by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Activity : Research has shown that derivatives of thiophene and furan can induce apoptosis in cancer cells. The trifluoromethyl group may enhance the lipophilicity of the compound, facilitating better cell membrane penetration.
- Anti-inflammatory Properties : Compounds containing furan and thiophene moieties have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, modulating signaling pathways that lead to therapeutic effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on structurally similar compounds demonstrated that they exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell walls and interference with protein synthesis pathways.
- Cytotoxicity in Cancer Cells : In vitro studies showed that derivatives with similar structures induced cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values were determined through MTT assays, indicating effective concentration ranges for inducing apoptosis.
- Anti-inflammatory Activity : Research on related compounds revealed their ability to reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
